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molecular formula C8H9N3 B105929 2-Methyl-2H-indazol-4-amine CAS No. 82013-51-2

2-Methyl-2H-indazol-4-amine

Cat. No. B105929
M. Wt: 147.18 g/mol
InChI Key: RMCAMILOUFSNOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04526898

Procedure details

4 g 4-amino-2-methyl-indazole is dissolved in 120 ml THF. The solution is treated with a solution of 2-chloro-imidazoline base, which is prepared from 10 g 2-chloro-imidazoline sulfate (prepared according to J. Heteroc. Chem. 11, 258) with 2n NaOH in methylene chloride.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
[Compound]
Name
2n
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]2[C:7]([CH:8]=[CH:9][CH:10]=1)=[N:6][N:5]([CH3:11])[CH:4]=2.[Cl:12][C:13]1[NH:14][CH2:15][CH2:16][N:17]=1.S(O)(O)(=O)=O.ClC1NCCN=1.[OH-].[Na+]>C1COCC1.C(Cl)Cl>[ClH:12].[NH:17]1[CH2:16][CH2:15][N:14]=[C:13]1[NH:1][C:2]1[C:3]2[C:7]([CH:8]=[CH:9][CH:10]=1)=[N:6][N:5]([CH3:11])[CH:4]=2 |f:2.3,4.5,8.9|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
NC=1C2=CN(N=C2C=CC1)C
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1NCCN1
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
S(=O)(=O)(O)O.ClC=1NCCN1
Name
2n
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
Cl.N1C(=NCC1)NC=1C2=CN(N=C2C=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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